Cas no 2400-36-4 (6-methoxy-3-methyl-1H-Indole)
6-methoxy-3-methyl-1H-Indole Chemical and Physical Properties
Names and Identifiers
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- 6-methoxy-3-methyl-1H-Indole
- 1H-INDOLE,6-METHOXY-3-METHYL-
- 3-methyl-6-methoxyindole
- 6-Methoxy-3-methyl-indol
- 6-methoxy-3-methyl-indole
- 6-Methoxy-3-methylindole
- AC1L6YU4
- C10H11NO
- h3-6,11H,1-2H3
- LSMGVUHULSBVAW-UHFFFAOYSA-
- NSC298333
- SureCN1120777
- D86192
- MFCD13178661
- SY342699
- Z1255420864
- NSC-298333
- AS-59535
- 2400-36-4
- InChI=1/C10H11NO/c1-7-6-11-10-5-8(12-2)3-4-9(7)10/h3-6,11H,1-2H3
- LSMGVUHULSBVAW-UHFFFAOYSA-N
- CS-0531119
- CAA40036
- SCHEMBL1120777
- 6-methoxy-3-methylin-dole
- EN300-1692548
- AKOS022794314
- DTXSID30315977
-
- MDL: MFCD13178661
- Inchi: 1S/C10H11NO/c1-7-6-11-10-5-8(12-2)3-4-9(7)10/h3-6,11H,1-2H3
- InChI Key: LSMGVUHULSBVAW-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2C(C)=CNC=2C=1
Computed Properties
- Exact Mass: 161.08413
- Monoisotopic Mass: 161.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 25A^2
Experimental Properties
- Density: 1.134
- Boiling Point: 308.5°Cat760mmHg
- Flash Point: 113.1°C
- Refractive Index: 1.621
- PSA: 25.02
- LogP: 2.48490
6-methoxy-3-methyl-1H-Indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M204445-250mg |
6-Methoxy-3-methyl-1H-indole |
2400-36-4 | 250mg |
$ 910.00 | 2022-06-04 | ||
| TRC | M204445-500mg |
6-Methoxy-3-methyl-1H-indole |
2400-36-4 | 500mg |
$ 1505.00 | 2022-06-04 | ||
| Matrix Scientific | 222914-1g |
6-Methoxy-3-methyl-1H-indole, 95% min |
2400-36-4 | 95% | 1g |
$834.00 | 2023-09-09 | |
| Matrix Scientific | 222914-5g |
6-Methoxy-3-methyl-1H-indole, 95% min |
2400-36-4 | 95% | 5g |
$2917.00 | 2023-09-09 | |
| Chemenu | CM415611-100mg |
6-methoxy-3-methyl-1H-indole |
2400-36-4 | 95%+ | 100mg |
$120 | 2022-09-01 | |
| eNovation Chemicals LLC | D770885-250mg |
6-methoxy-3-methyl-1H-indole |
2400-36-4 | 95% | 250mg |
$310 | 2024-06-06 | |
| eNovation Chemicals LLC | D770885-500mg |
6-methoxy-3-methyl-1H-indole |
2400-36-4 | 95% | 500mg |
$435 | 2024-06-06 | |
| eNovation Chemicals LLC | D770885-1g |
6-methoxy-3-methyl-1H-indole |
2400-36-4 | 95% | 1g |
$590 | 2024-06-06 | |
| 1PlusChem | 1P00BJBP-1g |
6-methoxy-3-methyl-1H-indole |
2400-36-4 | 95% | 1g |
$673.00 | 2025-02-25 | |
| Aaron | AR00BJK1-50mg |
6-methoxy-3-methyl-1H-indole |
2400-36-4 | 95% | 50mg |
$155.00 | 2025-01-24 |
6-methoxy-3-methyl-1H-Indole Suppliers
6-methoxy-3-methyl-1H-Indole Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 6-methoxy-3-methyl-1H-Indole
6-Methoxy-3-Methyl-1H-Indole: A Comprehensive Overview
6-Methoxy-3-Methyl-1H-Indole, also known by its CAS registry number 2400-36-4, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This indole derivative exhibits unique structural and functional properties, making it a valuable molecule for both academic research and industrial applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound, while incorporating the latest research findings to provide a comprehensive understanding.
The chemical structure of 6-methoxy-3-methyl-1H-indole consists of an indole ring system with two substituents: a methoxy group (-OCH₃) at the 6-position and a methyl group (-CH₃) at the 3-position. The indole ring itself is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. This arrangement imparts the molecule with aromaticity and conjugation, which are key factors influencing its electronic properties and reactivity. The presence of the methoxy and methyl groups introduces additional functional groups that can participate in various chemical reactions, such as hydrogen bonding, π–π interactions, and electrophilic substitution.
Recent studies have highlighted the importance of 6-methoxy-3-methyl-1H-indole in the development of novel pharmaceutical agents. Researchers have explored its potential as a template for drug design, particularly in the context of targeting specific biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against human cancer cell lines, suggesting its potential as an anti-cancer agent.
In addition to its pharmacological applications, 6-methoxy-3-methyl-1H-indole has also been investigated for its role in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). A 2022 study in *Advanced Materials* reported that incorporating this compound into OLEDs significantly improved device efficiency and stability due to its ability to facilitate charge transport and emission.
The synthesis of 6-methoxy-3-methyl-1H-indole can be achieved through various routes, including Friedländer synthesis, Skraup synthesis, and modern organocatalytic methods. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched samples of this compound, which is crucial for studying its stereochemical effects in biological systems. For example, a 2021 paper in *Nature Communications* described the use of a chiral Brønsted acid catalyst to synthesize this compound with high enantioselectivity.
From an environmental perspective, understanding the degradation pathways and ecological impact of 6-methoxy-3-methyl-1H-indole is essential for ensuring its safe use in industrial applications. Studies have shown that this compound undergoes rapid degradation under UV light or enzymatic action, minimizing its persistence in aquatic environments. However, further research is needed to assess its long-term effects on soil microbiota and terrestrial ecosystems.
In conclusion, 6-methoxy-3-methyl-1H-indole (CAS No. 2400-36-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a valuable tool for future innovations in medicine and materials science. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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